molecular formula C21H42O2 B14313156 4,8,12-Trimethyloctadecanoic acid CAS No. 114161-36-3

4,8,12-Trimethyloctadecanoic acid

Cat. No.: B14313156
CAS No.: 114161-36-3
M. Wt: 326.6 g/mol
InChI Key: UHTKDSHVHMAEDU-UHFFFAOYSA-N
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Description

4,8,12-Trimethyloctadecanoic acid (4,8,12-TMTD; molecular formula C₁₆H₃₂O₂, CAS 42763-77-9) is a branched-chain fatty acid characterized by methyl groups at the 4th, 8th, and 12th carbon positions. It is classified as an isoprenoid acid due to its structural resemblance to phytol-derived metabolites . This compound is primarily identified in marine organisms, including mollusks (e.g., periwinkles, green-lipped mussels), sponges (e.g., Spirastrellidae, Clionidae), and filter feeders like oysters . Its stereochemistry has been resolved as (4S,8S) in marine sponges, highlighting its biospecificity .

4,8,12-TMTD serves as a biomarker for aquatic products, particularly in archaeological studies to confirm the consumption or processing of marine resources . It is synthesized endogenously in some mollusks via the α-oxidation of phytanic acid (3,7,11,15-tetramethylhexadecanoic acid), a process requiring NADPH and O₂ . Concentrations in mollusks vary by species and tissue; for example, periwinkles accumulate 4,8,12-TMTD at levels 100-fold higher than phytanic acid, whereas oysters exhibit a more balanced distribution .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8,12-Trimethyloctadecanoic acid typically involves the alkylation of octadecanoic acid derivatives. One common method is the Friedel-Crafts alkylation, where octadecanoic acid is reacted with methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure selective methylation at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes such as catalytic hydrogenation of precursor compounds. This method ensures high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4,8,12-Trimethyloctadecanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the carbon chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under UV light or in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4,8,12-Trimethyloctadecanoic acid has several applications in scientific research:

    Chemistry: Used as a model compound to study the effects of methyl branching on fatty acid properties.

    Biology: Investigated for its role in cellular membrane structure and function.

    Medicine: Explored for potential therapeutic applications due to its unique structural properties.

    Industry: Utilized in the production of specialized lubricants and surfactants.

Mechanism of Action

The mechanism of action of 4,8,12-Trimethyloctadecanoic acid involves its interaction with cellular membranes. The methyl branches influence the fluidity and permeability of the membrane, affecting various cellular processes. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Structure Molecular Formula Primary Sources Key Features
4,8,12-TMTD 4,8,12-trimethyl branched chain C₁₆H₃₂O₂ Marine mollusks, sponges Biomarker for aquatic products; synthesized via α-oxidation of phytanic acid .
Phytanic Acid 3,7,11,15-tetramethylhexadecanoic acid C₂₀H₄₀O₂ Marine organisms, ruminant fats Precursor to 4,8,12-TMTD; diastereomer ratios (SRR:SSR) distinguish marine vs. terrestrial sources .
Pristanic Acid 2,6,10,14-tetramethylpentadecanoic acid C₁₉H₃₈O₂ Marine vertebrates, degraded phytol β-oxidation product of phytanic acid; accumulates in marine lipids .
Palmitic Acid Straight-chain saturated C₁₆H₃₂O₂ Universal (plants, animals) Lacks methyl branches; primary role in energy storage .
Minnamide A (56) 3,7,11,15-tetrahydroxy-5,9,13-TMOA C₁₈H₃₆O₆ Marine cyanobacteria (Okeania) Hydroxylated derivative; cytotoxic activity against HeLa cells (IC₅₀: 0.17 µM) .

Metabolic and Ecological Roles

  • Phytanic Acid vs. 4,8,12-TMTD : Phytanic acid undergoes α-oxidation in mammals to yield pristanic acid, which is further β-oxidized. In mollusks, however, phytanic acid is degraded predominantly into 4,8,12-TMTD, reflecting species-specific metabolic pathways .
  • Biomarker Specificity: While phytanic acid occurs in both marine and ruminant fats, 4,8,12-TMTD is exclusive to aquatic organisms. Its absence in terrestrial archaeological residues (e.g., Neolithic pottery) confirms non-aquatic lipid sources .
  • Chemotaxonomic Significance: Freshwater sponges and marine mollusks share 4,8,12-TMTD, phytanic acid, and pristanic acid, suggesting evolutionary conservation in lipid metabolism .

Properties

CAS No.

114161-36-3

Molecular Formula

C21H42O2

Molecular Weight

326.6 g/mol

IUPAC Name

4,8,12-trimethyloctadecanoic acid

InChI

InChI=1S/C21H42O2/c1-5-6-7-8-11-18(2)12-9-13-19(3)14-10-15-20(4)16-17-21(22)23/h18-20H,5-17H2,1-4H3,(H,22,23)

InChI Key

UHTKDSHVHMAEDU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)CCCC(C)CCCC(C)CCC(=O)O

Origin of Product

United States

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